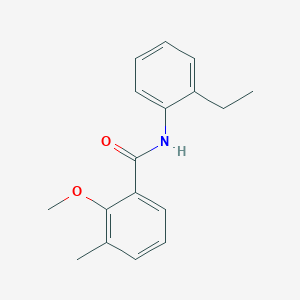![molecular formula C25H24ClN3O3 B244024 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B244024.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. It is a benzamide derivative that has been synthesized through a number of methods and has been shown to have various biochemical and physiological effects.
作用机制
The exact mechanism of action of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. It also has been shown to inhibit the activity of the enzyme acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, which makes it a readily available compound for research purposes. However, it also has some limitations. It has been shown to have poor solubility in water, which may limit its use in some experiments. In addition, its potential therapeutic applications are still being investigated, which may limit its use in certain fields of research.
未来方向
There are several future directions for the research on N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide. One potential direction is to investigate its potential use in the treatment of other diseases such as Huntington's disease and multiple sclerosis. Another direction is to investigate its potential use in combination therapy with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for therapeutic use.
合成方法
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide can be synthesized through a number of methods. One of the most common methods involves the reaction of 3-chloro-4-methoxybenzoic acid with N-(4-aminophenyl)piperazine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting intermediate is then reacted with benzoyl chloride to yield N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide.
科学研究应用
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide has been extensively used in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipsychotic effects. It has also been investigated for its potential use in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
属性
分子式 |
C25H24ClN3O3 |
|---|---|
分子量 |
449.9 g/mol |
IUPAC 名称 |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C25H24ClN3O3/c1-32-23-12-7-19(17-22(23)26)24(30)27-20-8-10-21(11-9-20)28-13-15-29(16-14-28)25(31)18-5-3-2-4-6-18/h2-12,17H,13-16H2,1H3,(H,27,30) |
InChI 键 |
SFJPGTXFSQIXSY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B243941.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243942.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B243943.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B243945.png)
![4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B243949.png)


![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B243953.png)
![4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243954.png)
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B243955.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B243956.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B243959.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243964.png)